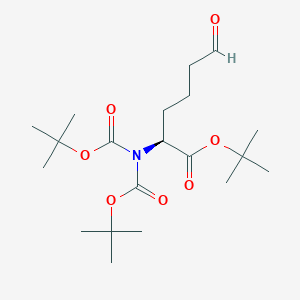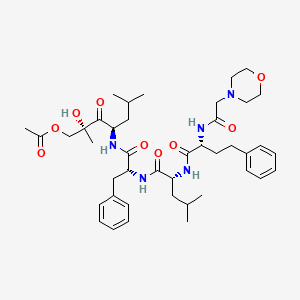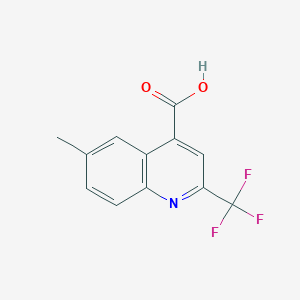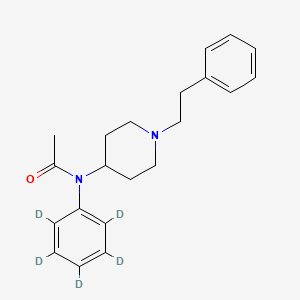
Acetylfentanyl-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, an opioid analgesic drug that is structurally similar to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acetylfentanyl. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds in mass spectrometry studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetylfentanyl-D5 involves the introduction of deuterium atoms into the acetylfentanyl molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of acetylfentanyl can result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like chromatography to purify the final product and ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Acetylfentanyl-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include:
N-oxide Derivatives: Formed through oxidation.
Reduced Forms: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Acetylfentanyl-D5 is used in various scientific research applications, including:
Pharmacokinetics Studies: To study the absorption, distribution, metabolism, and excretion of acetylfentanyl.
Metabolism Studies: To identify and quantify metabolites of acetylfentanyl in biological samples.
Analytical Chemistry: Used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.
Toxicology: To study the toxicological effects and potential risks associated with acetylfentanyl use.
Wirkmechanismus
Acetylfentanyl-D5 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The overall effect is analgesia, sedation, and euphoria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Acrylfentanyl: An analog of fentanyl with similar pharmacological properties.
Furanylfentanyl: Another fentanyl analog with similar effects.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine substitution.
Uniqueness
Acetylfentanyl-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for the differentiation between this compound and its non-deuterated counterparts in complex biological matrices .
Eigenschaften
Molekularformel |
C21H26N2O |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3/i3D,6D,7D,10D,11D |
InChI-Schlüssel |
FYIUUQUPOKIKNI-LKOJFEAXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C)[2H])[2H] |
Kanonische SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
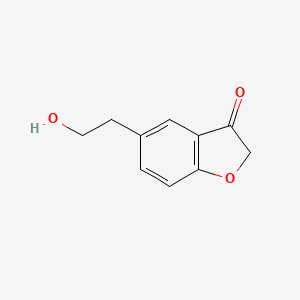
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
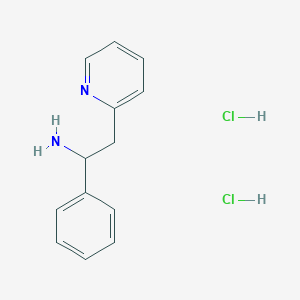
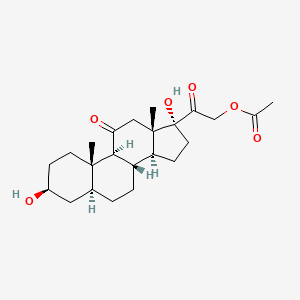
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)
